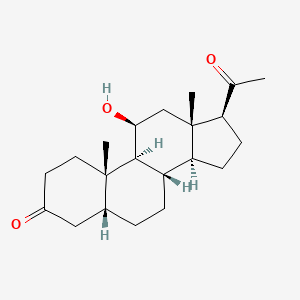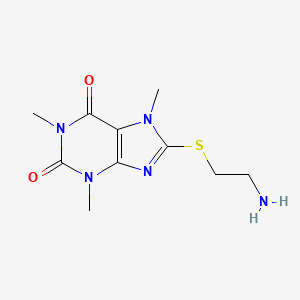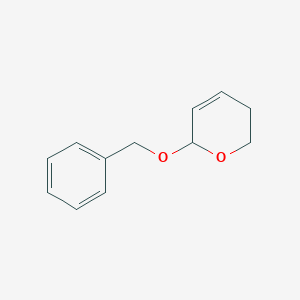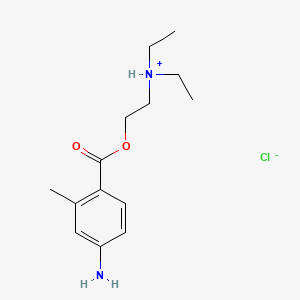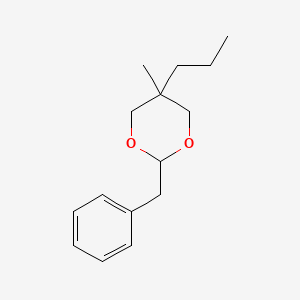
2-Benzyl-5-methyl-5-propyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-methyl-5-propyl-1,3-dioxane is an organic compound with the molecular formula C15H22O2. It belongs to the class of dioxanes, which are cyclic ethers with two oxygen atoms in a six-membered ring. This compound is notable for its unique structure, which includes a benzyl group, a methyl group, and a propyl group attached to the dioxane ring. It has various applications in scientific research and industry due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-methyl-5-propyl-1,3-dioxane typically involves the acetalization of carbonyl compounds with diols. One common method is the reaction of benzyl alcohol, 2-methylpentanal, and 1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, allowing the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-5-methyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Benzyl-5-methyl-5-propyl-1,3-dioxane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5-methyl-5-propyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the dioxane ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-5-propyl-1,3-dioxan-2-one: This compound has a similar dioxane ring structure but lacks the benzyl group.
2-Benzyl-5-hydroxy-1,3-dioxane: This compound has a hydroxyl group instead of a methyl group at the 5-position.
Uniqueness
2-Benzyl-5-methyl-5-propyl-1,3-dioxane is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the benzyl group enhances its reactivity and potential for forming various derivatives .
Propiedades
Número CAS |
6301-66-2 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2-benzyl-5-methyl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-3-9-15(2)11-16-14(17-12-15)10-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3 |
Clave InChI |
OYLVIOZNQQRAIF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(COC(OC1)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


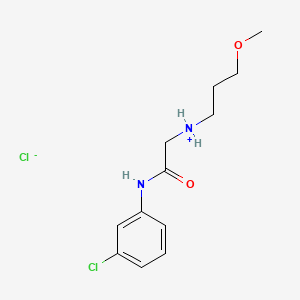
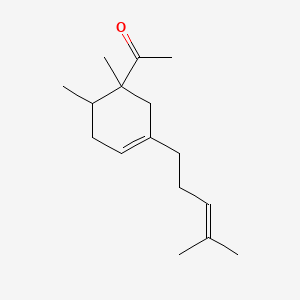
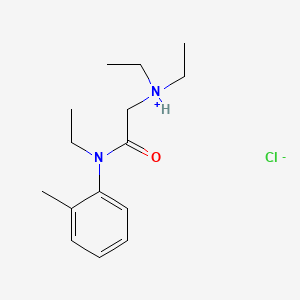
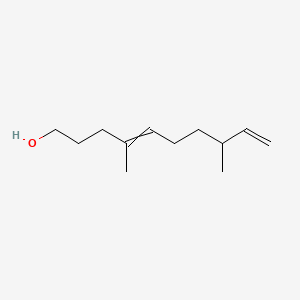
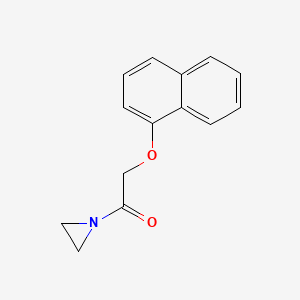
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
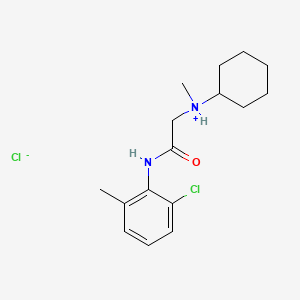
![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
